molecular formula C19H24N4O3S B4737936 1-benzoyl-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide

1-benzoyl-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide

Cat. No. B4737936
M. Wt: 388.5 g/mol
InChI Key: GFCOXOKSUHUJDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzoyl-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide, also known as BZP, is a chemical compound that belongs to the class of piperazine derivatives. BZP has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

1-benzoyl-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide acts as a partial agonist of dopamine and serotonin receptors, specifically targeting the D1, D2, and 5-HT2A receptors. It enhances the release of dopamine and serotonin, leading to increased activity in the mesolimbic pathway, which is associated with reward and motivation.
Biochemical and Physiological Effects
1-benzoyl-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide has been shown to induce locomotor activity and increase the release of dopamine and serotonin in the brain. It has also been found to produce anxiogenic effects, which may be related to its effects on the GABAergic system. 1-benzoyl-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide has been shown to have a low toxicity profile and is generally well-tolerated in animal models.

Advantages and Limitations for Lab Experiments

1-benzoyl-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide has several advantages as a tool for scientific research. It has a well-defined mechanism of action and can be used to selectively target dopamine and serotonin receptors. 1-benzoyl-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide is also relatively easy to synthesize and has a low toxicity profile. However, 1-benzoyl-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide has some limitations as a research tool. It has a short half-life and may require repeated dosing to maintain its effects. 1-benzoyl-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide also has limited selectivity for specific receptor subtypes, which may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on 1-benzoyl-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide. One area of interest is the development of more selective 1-benzoyl-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide analogs that can target specific dopamine and serotonin receptor subtypes. Another area of research is the investigation of the long-term effects of 1-benzoyl-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide on the brain and behavior. Finally, 1-benzoyl-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide may have potential applications as a therapeutic agent for the treatment of psychiatric disorders such as depression and addiction.
Conclusion
In conclusion, 1-benzoyl-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has a well-defined mechanism of action and can be used to selectively target dopamine and serotonin receptors. 1-benzoyl-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide has several advantages as a research tool, including its low toxicity profile and ease of synthesis. However, it also has some limitations, including its short half-life and limited selectivity for specific receptor subtypes. Future research on 1-benzoyl-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide may lead to the development of more selective analogs and potential therapeutic applications.

Scientific Research Applications

1-benzoyl-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide has been extensively studied for its potential applications in neuroscience research. It has been shown to modulate the activity of dopamine and serotonin receptors, which are involved in the regulation of mood, motivation, and reward. 1-benzoyl-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide has also been used as a tool to investigate the mechanisms underlying drug addiction and withdrawal.

properties

IUPAC Name

1-benzoyl-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-2-26-13-10-16-21-22-19(27-16)20-17(24)14-8-11-23(12-9-14)18(25)15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFCOXOKSUHUJDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(phenylcarbonyl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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